(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone
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Overview
Description
The compound is a derivative of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene . These types of compounds are often used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of these types of compounds typically includes a cyclopenta[b]thiophene core with various functional groups attached .Physical and Chemical Properties Analysis
For the similar compound 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester, it has a molecular weight of 211.28, a melting point of 90-94 °C, a predicted boiling point of 386.8±42.0 °C, and a density of 1.2079 (rough estimate) .Scientific Research Applications
Synthesis and Spectral Characterization
Shahana and Yardily (2020) synthesized and characterized novel compounds, including (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, which are structurally similar to the chemical . These compounds were characterized using various spectroscopic methods and their structural optimization was carried out using density functional theory calculations. This research contributes to understanding the structural and vibrational properties of such compounds, which can be vital for further pharmaceutical or material science applications (Shahana & Yardily, 2020).
Antimicrobial and Catalytic Activity
Aslan et al. (2017) presented the synthesis of a new Schiff base and its complexes, including derivatives structurally related to the specified compound. These were evaluated for their antimicrobial properties against various bacterial strains and also studied for their catalytic activity in Suzuki–Miyaura cross-coupling reaction. This study demonstrates the potential use of such compounds in antimicrobial applications and catalysis (Aslan, Akkoç, Kökbudak, & Aydın, 2017).
Synthesis, Crystal Structures, and DFT Calculations
Kaur et al. (2015) synthesized two Schiff base derivatives of a compound similar to the one and characterized them through NMR, X-ray diffraction, and DFT calculations. These findings are significant for understanding the crystal structures and electronic properties of such compounds, which may have implications in material science or pharmaceutical research (Kaur, Jasinski, Anderson, Yathirajan, & Byrappa, 2015).
Spectroscopic Properties and Theoretical Study
Al-Ansari (2016) investigated the spectroscopic properties of compounds similar to the one of interest in various solvents. This study combined experimental and theoretical methods to understand the electronic properties of these compounds, providing insights that are valuable for the development of optoelectronic materials or sensors (Al-Ansari, 2016).
Molecular Structure Analysis
Lakshminarayana et al. (2009) synthesized and characterized a compound structurally related to the specified chemical, focusing on its crystal and molecular structure. This analysis contributes to the field of crystallography and may provide foundational information for the design of new materials or pharmaceuticals (Lakshminarayana, Prasad, Venu, Manuprasad, Sridhar, & Shashikanth, 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-9-5-7-10(8-6-9)14(17)13-11-3-2-4-12(11)18-15(13)16/h5-8H,2-4,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHNGJOLVNWJSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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